3-Cyclohexylpropanohydrazide

Description

Overview of Hydrazide Chemistry and its Significance in Organic Synthesis

Hydrazides are a class of organic compounds featuring a nitrogen-nitrogen single bond, where at least one of the nitrogen atoms is attached to an acyl group. chemeurope.com The general structure is characterized by the functional group -C(=O)NHNH2. mdpi.com This structure is derived from hydrazine (B178648) (N2H4) and a carboxylic acid. ontosight.ai Unlike the basic nature of hydrazine, hydrazides are generally nonbasic due to the electron-withdrawing effect of the attached acyl group. wikipedia.org

A key characteristic of hydrazides is their ability to exist in keto-enol tautomerism, though they are typically found in the keto form in the solid state. mdpi.com Their chemical reactivity makes them valuable in organic synthesis. They can react with both electrophiles and nucleophiles, which allows for a wide range of chemical transformations. mdpi.comresearchgate.net

The significance of hydrazides in organic synthesis is substantial. They serve as crucial building blocks, or synthons, for the creation of various heterocyclic compounds, such as five, six, or seven-membered rings containing one or more heteroatoms. mdpi.commdpi.com These heterocyclic structures are foundational to many areas of chemical and pharmaceutical science. Common methods for synthesizing hydrazides involve the reaction of esters or acid chlorides with hydrazine. ontosight.aiwikipedia.org The resulting hydrazides can then be reacted with aldehydes or ketones to form hydrazones, which are stable intermediates for further synthetic steps. mdpi.comthermofisher.com This versatility has led to their use in the manufacturing of polymers, dyes, and as intermediates in the pharmaceutical and agrochemical industries. mdpi.comontosight.ai

Historical Context of Hydrazide Derivatives Research

The study of hydrazine and its derivatives has a rich history spanning over a century. The parent compound, hydrazine, was first discovered by the German chemist Theodor Curtius in 1887. researchgate.net Interestingly, some organic derivatives of hydrazine were known to chemists even before the isolation of hydrazine itself. researchgate.net The first synthesis of specific hydrazides, namely formic and acetic acid hydrazides, was reported by Curtius in 1895. mdpi.com

Initial interest in hydrazine was largely academic due to the difficulty and cost of its production. hydrazine.com This changed dramatically during World War II, when hydrazine hydrate (B1144303) was developed and utilized as a rocket fuel for the German Messerschmitt Me 163B fighter plane in 1944. hydrazine.com This application spurred further research into hydrazine and its derivatives, particularly in the United States after the war. hydrazine.com Research programs in the 1940s led to commercially viable processes for producing anhydrous hydrazine, expanding its applications beyond military use into various industrial and chemical processes. researchgate.nethydrazine.com This laid the groundwork for the extensive exploration of hydrazide derivatives and their utility as versatile reagents and intermediates in organic synthesis that continues to this day. researchgate.netmdpi.com

Position of 3-Cyclohexylpropanohydrazide within the Hydrazide Class

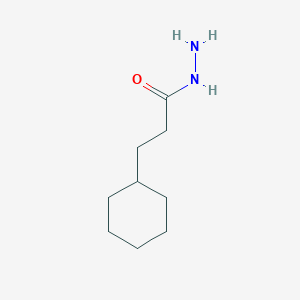

This compound is an acylhydrazide that exemplifies the role of this class of compounds as a versatile synthetic intermediate. Its structure consists of a cyclohexane (B81311) ring connected via a three-carbon (propane) chain to the hydrazide functional group (-CONHNH2). This combination of a non-polar, bulky cyclohexyl group and the reactive hydrazide moiety defines its chemical character and utility.

The synthesis of this compound is a straightforward process, typically achieved by reacting an ester, ethyl 3-cyclohexylpropanoate, with hydrazine hydrate in an alcohol solvent like ethanol. dergipark.org.tr This method is a classic example of acylhydrazide preparation. wikipedia.org

Once synthesized, this compound serves as a valuable building block for more complex molecules. For instance, it is used as a precursor in the synthesis of various heterocyclic compounds. A notable example is its reaction with phenylisothiocyanate to form a thiosemicarbazide (B42300), which can then be cyclized to create a 1,2,4-triazole (B32235) derivative. dergipark.org.tr This positions this compound as a key starting material for constructing molecules with specific structural motifs, a fundamental practice in medicinal and materials chemistry. mdpi.com Its role is therefore not as an end-product itself, but as a crucial component in a multi-step synthetic strategy.

Chemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C9H18N2O | - |

| Molecular Weight | 170.26 g/mol | - |

| CAS Number | 81975-20-4 | chemchart.comsigmaaldrich.comaccelachem.com |

| Physical State | Solid | dergipark.org.tr |

| Melting Point | 90 °C | dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRFVQALDHTBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364222 | |

| Record name | 3-cyclohexylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81975-20-4 | |

| Record name | 3-cyclohexylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Cyclohexylpropanohydrazide and Its Analogues

Established Synthetic Pathways for 3-Cyclohexylpropanohydrazide

The most direct and widely utilized method for the preparation of this compound involves the hydrazinolysis of its corresponding ester, ethyl 3-cyclohexylpropanoate. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis from Ethyl 3-Cyclohexylpropanoate

The synthesis of this compound is readily achieved by the reaction of ethyl 3-cyclohexylpropanoate with hydrazine (B178648) hydrate (B1144303). In this process, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable hydrazide. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and is often facilitated by heating under reflux to increase the reaction rate. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, often crystallizes upon cooling and can be purified by recrystallization.

Precursor Compounds and Reaction Conditions

The primary precursors for this synthesis are ethyl 3-cyclohexylpropanoate and hydrazine hydrate. The choice of solvent and reaction temperature are crucial parameters that can influence the yield and purity of the final product.

| Precursor/Reagent | Role | Typical Conditions |

| Ethyl 3-cyclohexylpropanoate | Starting material (ester) | The electrophilic substrate |

| Hydrazine hydrate | Nucleophile | Often used in excess to drive the reaction to completion |

| Ethanol or Methanol | Solvent | Provides a suitable medium for the reaction and dissolves the reactants |

| Reflux | Reaction Condition | Heating to the boiling point of the solvent to accelerate the reaction |

General Methodologies for Hydrazide Synthesis

Beyond the specific synthesis of this compound, several general methodologies are employed for the preparation of hydrazides from various starting materials.

Reactions of Carboxylic Acids with Hydrazine

A fundamental approach to hydrazide synthesis involves the direct reaction of a carboxylic acid with hydrazine. However, this direct condensation is often inefficient and requires harsh conditions due to the acidic nature of the carboxylic acid protonating the basic hydrazine, thus reducing its nucleophilicity. To overcome this, the carboxylic acid is typically activated first. Common methods of activation include conversion to an acid chloride or an anhydride. The highly reactive acid chloride readily reacts with hydrazine, usually at low temperatures, to afford the corresponding hydrazide in good yield.

Carbodiimide Methods in Hydrazide Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents to facilitate the formation of amide bonds, including the hydrazide linkage. In this method, the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine to form the desired hydrazide. A key advantage of this method is that it proceeds under mild conditions, often at room temperature. The main byproduct of the reaction with DCC, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.

| Coupling Agent | Structure | Key Features |

| DCC | N,N'-dicyclohexylcarbodiimide | Insoluble urea (B33335) byproduct, suitable for non-aqueous reactions. |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. |

Amidite-Based Approaches

Amidite-based approaches, particularly those utilizing phosphoramidites, represent a more specialized methodology for the formation of linkages that can incorporate a hydrazide moiety. This method is not a direct or common route for the synthesis of simple carbohydrazides like this compound from a carboxylic acid. Instead, phosphoramidite chemistry is a cornerstone of automated solid-phase synthesis, most notably in the preparation of oligonucleotides (DNA and RNA) and their analogues. nih.gov

In this context, a phosphoramidite building block containing a protected hydrazide or a precursor to a hydrazide is coupled to a growing oligonucleotide chain. nih.gov This allows for the site-specific introduction of a hydrazide group into a complex biomolecule. The hydrazide function can then be used for subsequent conjugation or immobilization. While this demonstrates the versatility of phosphorus-based chemistry in forming bonds that can lead to hydrazide-functionalized molecules, it is not a general method for the synthesis of standalone hydrazides in the same vein as the direct reaction of esters or the use of carbodiimide coupling agents with carboxylic acids. The complexity and specificity of this method make it unsuitable for the straightforward preparation of simple organic hydrazides.

Derivatization Reactions of this compound

This compound serves as a versatile precursor for the synthesis of a variety of derivatives through reactions involving its hydrazide functional group. These derivatizations are crucial for modifying the compound's chemical properties and exploring its potential applications.

The reaction of hydrazides with isothiocyanates is a common method for the synthesis of N-acylthiosemicarbazides. In the context of this compound, this would involve its reaction with an appropriate isothiocyanate. While specific studies on this compound are limited, research on analogous compounds provides insight into this reaction. For example, the addition of various acid hydrazides to isothiocyanates, including cyclohexyl isothiocyanate, proceeds readily in boiling ethanol to afford 1,4-disubstituted thiosemicarbazides in high yields lew.ro. This suggests that this compound would react with various isothiocyanates to yield the corresponding N-(3-cyclohexylpropanoyl)thiosemicarbazides.

It is noteworthy that thiosemicarbazides possessing cyclohexyl substituents at the N4 position have been reported to be resistant to cyclization reactions under both alkaline and acidic conditions, which is attributed to steric hindrance lew.ro.

The hydrazide and thiosemicarbazide (B42300) moieties are valuable precursors for the synthesis of five-membered heterocyclic rings such as triazoles and oxadiazoles.

Triazoles: 1,2,4-Triazole (B32235) derivatives can be synthesized from thiosemicarbazides through cyclization reactions. Typically, the cyclization of N-acylthiosemicarbazides in an alkaline medium, such as a sodium hydroxide (B78521) solution, leads to the formation of the corresponding mercaptotriazoles lew.ro. However, as mentioned, the presence of a cyclohexyl group can impede this cyclization lew.ro.

Oxadiazoles: 1,3,4-Oxadiazole derivatives are commonly synthesized from acid hydrazides. One established method involves the reaction of an acid hydrazide with an aldehyde to form a hydrazone, which is then subjected to oxidative cyclization openmedicinalchemistryjournal.com. Another approach is the direct cyclization of a hydrazide using a dehydrating agent. For instance, the reaction of an acyl hydrazide with phosphorus oxychloride can yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole ijper.org. While specific examples with this compound are not available, these general synthetic routes are applicable.

Hydrazones are readily formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. This reaction is a cornerstone in the derivatization of hydrazides and is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid orientjchem.orgnih.govsoeagra.com. The reaction of this compound with various aromatic or aliphatic aldehydes would yield the corresponding N-(3-cyclohexylpropanoyl)hydrazones. The general scheme for this reaction is as follows:

This compound + R-CHO → N'-(R-ylidene)-3-cyclohexylpropanehydrazide + H₂O

These reactions can also be promoted using greener methods, such as microwave irradiation under solvent-free conditions, which often results in higher yields and shorter reaction times minarjournal.com.

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and other N-substitution reactions. Acylation can be achieved using acylating agents like acyl chlorides or acid anhydrides chemguide.co.uk. The reaction of a hydrazide with an acyl chloride, typically in the presence of a base like triethylamine, would lead to the formation of a diacylhydrazine derivative reddit.com. This allows for the introduction of a second acyl group onto the hydrazide moiety, further functionalizing the molecule.

Stereochemical Considerations in Hydrazide Synthesis

While there is no specific information available regarding the stereochemical considerations in the synthesis of this compound itself, the synthesis of chiral hydrazides and their derivatives is an important aspect of stereoselective synthesis. The introduction of chirality can be crucial for the biological activity of molecules.

In analogues where a stereocenter is present, either in the acyl part or introduced during the synthesis of the hydrazide or its derivatives, controlling the stereochemistry becomes a key challenge. For instance, if a chiral starting material is used to prepare the hydrazide, preserving its stereochemical integrity throughout the synthetic sequence is essential.

Furthermore, derivatization reactions of hydrazides can also be performed stereoselectively. For example, the reduction of hydrazones to hydrazines can be carried out using chiral catalysts to induce enantioselectivity.

Advanced Spectroscopic and Structural Characterization of 3 Cyclohexylpropanohydrazide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups and bond vibrations within a molecule. For 3-Cyclohexylpropanohydrazide, these methods confirm the presence of the key hydrazide and cyclohexyl groups through their characteristic vibrational modes.

In the FT-IR spectrum, the N-H stretching vibrations of the hydrazide group are prominent. The -NH₂ group typically displays two distinct bands: an asymmetric stretching mode near 3350-3450 cm⁻¹ and a symmetric stretching mode around 3180-3300 cm⁻¹. semanticscholar.orgmsu.edu The secondary amide (-CONH-) N-H stretch appears as a single, often broad band around 3200-3300 cm⁻¹, which is frequently involved in hydrogen bonding. researchgate.net Just below 3000 cm⁻¹, strong absorptions corresponding to the C-H stretching vibrations of the cyclohexyl and propyl methylene (B1212753) groups are expected, typically in the 2850-2960 cm⁻¹ range.

The most intense and diagnostic absorption is the C=O stretching vibration, known as the Amide I band , which is expected to appear in the range of 1640-1680 cm⁻¹ for solid-state hydrazides. leibniz-fli.deresearchgate.netnih.gov The Amide II band , a mixed vibration of N-H bending and C-N stretching, is found between 1520-1580 cm⁻¹. leibniz-fli.deacs.org A more complex vibration, the Amide III band , appears between 1200-1300 cm⁻¹. The N-N stretching vibration is typically weak in the infrared spectrum but can be observed between 1050-1150 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While C=O stretching is also visible, non-polar bonds like C-C and N-N often produce stronger Raman signals than IR. rsc.org The symmetric C-H stretching modes of the aliphatic portions and the N-N stretch are generally more readily observed in the Raman spectrum. aip.orgaip.orgcapes.gov.br

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | -NH₂ | 3350 - 3450 | 3350 - 3450 | Medium |

| N-H Symmetric Stretch | -NH₂ / -NH- | 3180 - 3300 | 3180 - 3300 | Medium-Strong, Broad |

| C-H Stretch (aliphatic) | Cyclohexyl, -CH₂- | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | -CONH- | 1640 - 1680 | 1640 - 1680 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | -CONHNH₂ | 1520 - 1580 | 1520 - 1580 | Medium-Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1450 | ~1450 | Medium |

| Amide III | C-N Stretch, N-H Bend | 1200 - 1300 | 1200 - 1300 | Medium |

| N-N Stretch | -NH-NH₂ | 1050 - 1150 | 1050 - 1150 | Weak (IR), Medium (Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and solution-state conformation of organic molecules.

¹H-NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The hydrazide protons (-NH and -NH₂) typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atoms. Their chemical shifts are highly dependent on solvent and concentration, but generally fall within the 4.0 to 8.0 ppm range.

The aliphatic protons of the cyclohexyl and propyl groups appear in the upfield region. The protons of the cyclohexyl ring will produce a series of complex, overlapping multiplets between approximately 0.8 and 1.8 ppm. libretexts.org The α-methylene protons (-CH₂-CO-), being adjacent to the electron-withdrawing carbonyl group, are deshielded and expected to resonate around 2.1-2.4 ppm, likely as a triplet. docbrown.infochemicalbook.comyoutube.com The β-methylene protons (-CH₂-CH₂CO-) would appear further upfield, around 1.4-1.7 ppm, and may overlap with the signals from the cyclohexyl ring. oregonstate.edu

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH- | 4.0 - 8.0 | Broad Singlet | 1H |

| -NH₂ | 4.0 - 8.0 | Broad Singlet | 2H |

| α-CH₂ | 2.1 - 2.4 | Triplet (t) | 2H |

| Cyclohexyl-H (CH, CH₂) | 0.8 - 1.8 | Multiplet (m) | 11H |

| β-CH₂ | 1.4 - 1.7 | Multiplet (m) | 2H |

¹³C-NMR Spectroscopy The proton-decoupled ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon of the hydrazide is the most deshielded, with a characteristic chemical shift in the 170-175 ppm region. libretexts.orgcompoundchem.com The carbons of the propyl chain are expected around 35-40 ppm for the α-carbon and 25-30 ppm for the β-carbon. The cyclohexyl ring will show a set of signals in the 25-45 ppm range. scielo.brresearchgate.net Due to symmetry, the six carbons of the cyclohexyl ring may give rise to four distinct signals (C1, C2/C6, C3/C5, and C4) if the ring undergoes rapid chair-to-chair interconversion at room temperature. bhu.ac.in

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| α-CH₂ | 35 - 40 |

| Cyclohexyl-C1 (CH) | 35 - 45 |

| Cyclohexyl-C2, C3, C4, C5, C6 (CH₂) | 25 - 35 |

| β-CH₂ | 25 - 30 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) confirms the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₉H₁₈N₂O, Mol. Wt. 170.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170.

The fragmentation is dictated by the functional groups. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and α-cleavage adjacent to the carbonyl group. researchgate.netresearchgate.netlibretexts.org Key expected fragments include the loss of the hydrazino group (-NHNH₂) resulting in a peak at m/z 139, and the formation of a cyclohexyl cation at m/z 83. Cleavage adjacent to the carbonyl can produce an acylium ion at m/z 141.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 170 | Molecular Ion [M]⁺ | [C₉H₁₈N₂O]⁺ |

| 141 | [M - NHNH₂ + H]⁺ (Acylium ion) | [C₉H₁₇O]⁺ |

| 139 | [M - NHNH₂]⁺ | [C₉H₁₅O]⁺ |

| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ |

| 57 | Acyl fragment | [C₃H₅O]⁺ |

| 31 | Hydrazino fragment | [NHNH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on the known behavior of hydrazides and related molecules. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of 3 Cyclohexylpropanohydrazide Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic and geometric properties of molecules. as-proceeding.comdergipark.org.tr For hydrazide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are utilized to optimize molecular geometries and compute various electronic parameters. as-proceeding.comdergipark.org.trmdpi.com These calculations are crucial for understanding the fundamental aspects of molecular structure that govern the chemical and biological behavior of these compounds.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. ijcce.ac.ir A smaller energy gap suggests higher reactivity and lower kinetic stability. ijcce.ac.ir

In the study of hydrazide derivatives, the HOMO is often localized on the N-N bond of the hydrazide moiety, while the LUMO may be distributed across the carbonyl group. researchgate.net This distribution highlights the regions of the molecule most likely to participate in chemical reactions. For instance, the nucleophilicity of the molecule is determined by the HOMO, making it susceptible to electrophilic attack, whereas the electrophilicity is governed by the LUMO. youtube.com

Table 1: Frontier Molecular Orbital Energies and Related Properties of Hydrazide Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-N'-(4-methylbenzylidene)isonicotinohydrazide | - | - | - | as-proceeding.com |

| Nicotinic acid benzylidenehydrazide derivatives | - | - | - | dergipark.org.tr |

| N'-(5-nitro-2-(piperidin-1-yl)benzylidene)benzohydrazide | - | - | Lower than urea (B33335) (6.7063 eV) | ijcce.ac.ir |

| Hydrazone derivative 2 | - | - | 4.06 eV | researchgate.net |

Note: Specific energy values for HOMO and LUMO are often dependent on the specific derivative and computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. deeporigin.comlibretexts.org The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). deeporigin.comwolfram.com Green areas represent neutral or near-zero potential. ijcce.ac.ir

For hydrazide analogues, MEP maps typically reveal a negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. ijcce.ac.irresearchgate.net Conversely, the hydrogen atoms of the amine group often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. ijcce.ac.ir This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of these compounds. deeporigin.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mdpi.com It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing intramolecular interactions. mdpi.comresearchgate.net The strength of these interactions can be quantified by the second-order perturbation energy, E(2). mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational stability and flexibility. mdpi.comresearchgate.net By simulating the motion of atoms and molecules over time, MD can explore the different conformations that a molecule can adopt and their relative energies. This is particularly important for understanding how a molecule might interact with a biological target, such as a receptor or enzyme.

For hydrazide derivatives, MD simulations can be used to assess the stability of different conformers and to identify the most probable binding modes. mdpi.comresearchgate.net The root mean square deviation (RMSD) of the atomic positions over the course of the simulation is often used as a measure of conformational stability. mdpi.com These simulations can also provide information about the intermolecular interactions, such as hydrogen bonds, that stabilize the complex between the hydrazide derivative and its target. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydrazide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpharmacy180.com By identifying the key structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. nih.govbiointerfaceresearch.com

The development of a robust QSAR model begins with the calculation of a set of molecular descriptors that encode the structural and physicochemical properties of the molecules. nih.govmanchester.ac.uk These descriptors can be broadly categorized as 1D, 2D, or 3D.

1D Descriptors: These include basic properties such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical features (e.g., hydrogen bond donors and acceptors). pharmacy180.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include steric parameters, electronic properties (such as dipole moment), and hydrophobic fields. pharmacy180.commdpi.com

For hydrazide derivatives, relevant descriptors might include those related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO and LUMO energies, dipole moment), and steric properties (e.g., molar refractivity). pharmacy180.comresearchgate.net The selection of appropriate descriptors is a critical step in building a predictive QSAR model. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Hydrazide Analogues

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Hydrophobic | LogP, Hydrophobic field | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs electrostatic interactions and chemical reactivity. |

| Steric | Molar refractivity, Molecular volume, Shape indices | Affects the fit of the molecule into a binding site. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and size of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets. |

Predictive Modeling for Chemical Properties

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a computational technique used to estimate the physicochemical and biological properties of chemical compounds based on their molecular structure. nih.gov This approach relies on the development of statistical models trained on datasets of compounds with known properties. These models can then be used to predict properties for new or untested molecules, saving time and resources in the drug discovery pipeline. nih.gov

Currently, there are no published studies that specifically apply predictive modeling techniques to 3-Cyclohexylpropanohydrazide or a series of its analogues. Such research would involve calculating a variety of molecular descriptors for these compounds and correlating them with experimentally determined properties to build a predictive model. The absence of such studies means that no specific data tables or detailed findings on the predicted chemical properties of these analogues can be presented.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the mechanism of action of potential drugs by visualizing how they might interact with their biological targets at the molecular level. mdpi.commdpi.com

A thorough literature search found no molecular docking studies specifically investigating the interactions of this compound or its analogues with any biological target. Performing such a study would require identifying a relevant protein target, obtaining its three-dimensional structure, and then using docking software to simulate the binding process.

Following a molecular docking simulation, a detailed analysis of the binding site is conducted to identify the key amino acid residues involved in the interaction. nih.gov This analysis reveals the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biointerfaceresearch.com

As no docking studies for this compound analogues have been published, there is no information available regarding their potential binding sites or interaction modes with any protein. Consequently, a data table detailing interacting amino acids, bond distances, and interaction types cannot be generated.

Without any computational studies on the ligand-target interactions of this compound analogues, there is no data on their predicted binding affinities or the specific energetic contributions that would govern their binding to a potential biological target. Therefore, a comparative data table of binding energies for a series of these compounds remains purely hypothetical at this time.

Reactivity Mechanisms and Synthetic Utility of the Hydrazide Functional Group

Reactions of Hydrazides with Carbonyl Compounds

Hydrazides readily react with aldehydes and ketones, a characteristic that makes them valuable reagents in organic synthesis and bioconjugation. lumiprobe.com This reactivity is centered on the nucleophilic nature of the terminal nitrogen atom of the hydrazide.

Formation of Hydrazones

The reaction between a hydrazide and an aldehyde or ketone yields a hydrazone, a compound characterized by a carbon-nitrogen double bond (=N-NH-). wikipedia.org The formation of a hydrazone from 3-Cyclohexylpropanohydrazide and a generic carbonyl compound proceeds through a two-step mechanism. The reaction begins with the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon. nih.gov This is followed by a proton transfer to form a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govacs.org The reaction concludes with the acid-catalyzed dehydration of this intermediate, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. nih.gov

This condensation is a cornerstone of "click chemistry," valued for its efficiency and the stability of the resulting linkage under specific conditions. nih.gov The general mechanism is outlined below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon.

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a zwitterionic or neutral hemiaminal intermediate. nih.gov

Step 3: Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, forming a good leaving group (water), which is subsequently eliminated to form the hydrazone. nih.gov

Stability and Hydrolysis of Hydrazone Linkages

Hydrazone linkages are dynamic covalent bonds, meaning their formation is reversible through hydrolysis. wikipedia.org The stability of a hydrazone is highly dependent on the pH of the solution and the electronic nature of the original carbonyl compound. nih.gov

Hydrolysis is the reverse of hydrazone formation and is generally catalyzed by acid. nih.govresearchgate.net The process involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. nih.gov Hydrazone bonds are typically stable at neutral pH but are cleaved more rapidly in acidic environments. wikipedia.org

The structure of the reactants significantly influences the stability of the resulting hydrazone. Hydrazones derived from aromatic aldehydes exhibit greater stability against acidic hydrolysis compared to those formed from aliphatic aldehydes. nih.gov This increased stability is attributed to the conjugation of the C=N bond with the aromatic ring, which delocalizes the π-electrons. nih.gov Consequently, a hydrazone formed from this compound, an aliphatic hydrazide, reacting with an aliphatic aldehyde would be expected to be more susceptible to hydrolysis than one formed with an aromatic aldehyde. Acylhydrazones are noted to have greater hydrolytic stability compared to simple imine bonds. researchgate.net

| Linkage Type | Relative Stability | Key Structural Feature | Typical Hydrolysis Conditions |

|---|---|---|---|

| Imines (Schiff Bases) | Low | C=N-R | Rapidly hydrolyze in aqueous media, especially under acidic or basic conditions. |

| Alkyl Hydrazones | Moderate | C=N-NHR | More stable than imines but are 10² to 10³-fold more sensitive to hydrolysis than oximes. wikipedia.org Hydrolysis is acid-catalyzed. nih.gov |

| Acyl Hydrazones | Moderate to High | C=N-NH-C=O | Electron delocalization from the acyl group enhances stability compared to alkyl hydrazones. nih.gov Stability is pH-dependent. nih.gov |

| Aromatic Hydrazones | High | C=N-NH-Ar | Conjugation with the aromatic ring significantly increases stability against hydrolysis. nih.gov |

| Oximes | Very High | C=N-OH | Rate constants for hydrolysis can be approximately 10³-fold lower than for simple hydrazones. nih.govresearchgate.net |

Catalysis in Hydrazide-Aldehyde Reactions

The formation of hydrazones is subject to general acid catalysis. nih.gov The reaction rate is typically slow under neutral physiological conditions but can be significantly accelerated by the presence of an acid catalyst. nih.gov The catalyst functions by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazide. nih.gov

Various catalysts have been employed to facilitate this reaction. Aniline and its derivatives are effective catalysts for hydrazone formation. nih.gov Boric acid has been utilized as an efficient and environmentally friendly catalyst for condensation reactions involving hydrazine (B178648) hydrate (B1144303) in aqueous media. tandfonline.com Furthermore, intramolecular catalysis can lead to substantial rate enhancements. For instance, an aromatic aldehyde bearing an ortho-phosphate (B1173645) group reacts with hydrazides over an order of magnitude faster than its non-phosphorylated counterpart, as the phosphate (B84403) group acts as an internal proton donor. nih.gov

Oxidation-Reduction Chemistry of Hydrazides

The N-N bond within the hydrazide functional group is susceptible to oxidation. This reactivity can lead to the generation of radical species and demonstrates the role of hydrazides in redox chemistry.

Mechanisms of Reactive Oxygen Species Generation

Both hydrazines and hydrazides can react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govwikipedia.orgnih.gov The shared N-N moiety is believed to be the site of reaction with atmospheric oxygen. nih.gov While hydrazines are highly sensitive to oxidation, hydrazides react more slowly, requiring hours to generate measurable quantities of radicals. nih.gov

The generation of ROS can proceed through several mechanisms:

Electron Transfer: The process can be initiated by the transfer of an electron from the hydrazide to an oxygen molecule, forming a superoxide anion radical (O₂⁻). mdpi.com

Formation of Hydrogen Peroxide: The superoxide anion can then undergo dismutation to form hydrogen peroxide (H₂O₂). mdpi.com

Fenton-type Reactions: In the presence of transition metal ions like iron or copper, hydrogen peroxide can be cleaved to form the highly reactive hydroxyl radical (•OH). mdpi.com

This production of free radicals can lead to oxidative damage to biological macromolecules, including the degradation of proteins. nih.govnih.gov

Influence of Metal Ions on Oxidative Reactivity

The presence of metal ions can significantly enhance the rate of oxidation of hydrazides and the subsequent generation of ROS. nih.gov It has been shown that the oxidation of hydrazine is catalyzed by trace amounts of metal ions, a reaction that can be suppressed by the addition of metal chelators like EDTA. dtic.mil

Hydrazides and their hydrazone derivatives are effective chelating agents, forming stable coordination complexes with a variety of metal ions, including copper, iron, ruthenium, and palladium. nih.govfrontiersin.org The coordination of a metal ion to a hydrazide can modulate its redox properties. nih.gov This interaction is central to the mechanism of action for some metallodrugs and can facilitate redox cycling. For example, a metal complex might participate in Fenton-like chemistry, where the metal ion is reduced by the hydrazide and then re-oxidized by hydrogen peroxide, catalyzing the formation of hydroxyl radicals and amplifying oxidative stress. mdpi.com The catalytic effect of iron has been clearly demonstrated in the electrochemical oxidation of hydrazine. mdpi.com

Role of Hydrazides as Synthons in Heterocycle Formation

Hydrazides are pivotal building blocks, or synthons, in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net The presence of multiple reactive centers—the nucleophilic amino group, the adjacent imino nitrogen, and the carbonyl group—allows for diverse cyclization strategies. researchgate.net Hydrazides and their corresponding hydrazones are frequently employed as key intermediates in constructing rings such as azetidin-2-ones, 1,3,4-oxadiazoles, and 1,3-thiazolidin-4-ones. nih.gov

The general strategy involves the initial reaction of the hydrazide with a suitable electrophile to form an intermediate, which then undergoes intramolecular cyclization. For instance, the reaction of a hydrazide with a carbonyl compound yields a hydrazone. This hydrazone can then serve as a precursor for numerous heterocyclic systems. nih.govnih.govmdpi.com

One common application is the synthesis of five- and six-membered heterocycles. For example, cyanoacetylhydrazine, a highly versatile reagent, is used to produce a range of heterocyclic derivatives, including coumarins, pyridines, thiazoles, and thiophenes, through a series of heterocyclization reactions. nih.govdoaj.org The active methylene (B1212753) group and the hydrazide moiety in such compounds can react with various reagents to form the desired ring systems. researchgate.net Thiohydrazides, similarly, are used as precursors for forming heterocyclic steroid derivatives like thiadiazoles, thiadiazines, and pyrazolines through intramolecular cyclization of their hydrazones. mdpi.com

The following table illustrates typical reactions where hydrazides act as synthons for heterocycle synthesis.

| Starting Hydrazide Derivative | Reagent(s) | Resulting Heterocycle | Reference |

| Hydrazide-hydrazone | Phenylisothiocyanate, Ethyl bromoacetate | Thiazole (B1198619) derivative | nih.gov |

| Hydrazide-hydrazone | Salicylaldehyde (B1680747) | Coumarin derivative | nih.gov |

| Thiohydrazide-derived hydrazone | Oxidizing agent | 1,3,4-Thiadiazole | mdpi.com |

| Hydrazide | α,β-Unsaturated ketones | Pyrazoline | mdpi.com |

Chemical Transformations for Diverse Derivative Synthesis

The hydrazide functional group can be chemically modified through various reactions to yield a wide array of derivatives. These transformations leverage the nucleophilicity of the terminal nitrogen atom and the reactivity of the N-N bond.

A primary transformation is the condensation reaction with aldehydes and ketones to form hydrazones. mdpi.comlumiprobe.com This reaction is fundamental to many synthetic pathways, including the "hydrazide/hydrazone click reaction," which is valued for its efficiency and high yield in bioconjugation and radiopharmaceutical labeling. rsc.org

Hydrazides can also undergo N-alkylation and N-arylation. For instance, a direct reductive alkylation of hydrazine derivatives using α-picoline-borane provides N-alkylhydrazine derivatives. organic-chemistry.org Furthermore, hydrazides can be oxidized to form active intermediates. The oxidation of aryl hydrazide derivatives using an oxoammonium salt like Bobbitt's salt provides a cost-effective method for synthesizing aryl diazenes. acs.org

Other significant transformations include:

Reaction with Isothiocyanates: Hydrazides can react with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are precursors for thiazole and thiophene (B33073) heterocycles. nih.gov

Acylation: The terminal amino group can be acylated to form diacylhydrazines.

Sulfonylation: Reaction with sulfonyl chlorides yields N-acyl-N'-sulfonyl hydrazides. organic-chemistry.org

Cyclization Reactions: As detailed in the previous section, hydrazides are crucial for forming various heterocyclic rings through reactions with multifunctional reagents. nih.govmdpi.com

These transformations are summarized in the table below.

| Reaction Type | Reagent Class | Product Class | Reference |

| Condensation | Aldehydes, Ketones | Hydrazones | mdpi.comlumiprobe.com |

| Reductive Alkylation | α-Picoline-borane | N-Alkylhydrazines | organic-chemistry.org |

| Oxidation | Oxoammonium Salt | Aryl Diazenes | acs.org |

| Acyl Substitution | Activated Amides | N-Acyl-N'-sulfonyl hydrazides | organic-chemistry.org |

| Reaction with Isothiocyanates | Phenylisothiocyanate | Thiophene derivatives (after further steps) | nih.gov |

Chemiluminescence of Hydrazide Derivatives

Chemiluminescence is the emission of light resulting from a chemical reaction. researchgate.net Certain organic hydrazides, both cyclic and linear, are renowned for their ability to produce light upon oxidation, a property that has been studied extensively. acs.org The most famous example is luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), a cyclic hydrazide that emits a bright blue glow when oxidized in an alkaline solution. acs.org

The mechanism of chemiluminescence in hydrazides generally involves the following steps:

Formation of a Dianion: In the presence of a base, the hydrazide loses two protons to form a dianion.

Oxidation: The dianion reacts with an oxidizing agent (e.g., oxygen, hydrogen peroxide) to form an unstable peroxide intermediate, often a four-membered dioxetane ring. acs.org

Decomposition and Excitation: This intermediate decomposes, releasing nitrogen gas (N₂) and forming an electronically excited carboxylate species (e.g., 3-aminophthalate (B1234034) in the case of luminol). acs.org

Light Emission: The excited species relaxes to its ground state by emitting a photon of light (fluorescence). The color of the light depends on the structure of the emitting species.

While cyclic hydrazides like luminol are highly efficient, linear hydrazides can also be chemiluminescent. acs.org For these compounds, the general mechanism of base-catalyzed autoxidation followed by electron transfer is considered a likely pathway to light emission. acs.org The efficiency of light production is sensitive to the molecular structure, including the presence and position of substituents on the aromatic ring. For instance, only phthalic hydrazides with an ionizable group in a specific position tend to produce significant light in certain solvent systems. The rigidity and coplanarity of the molecule can also influence the quantum yield of the chemiluminescent reaction.

Structure Activity Relationship Sar Methodologies Applied to Hydrazide Derivatives

Principles of SAR in Hydrazide Derivative Design

The design of hydrazide derivatives is guided by core SAR principles that seek to understand and predict how structural modifications will impact biological outcomes. pharmacologymentor.com The fundamental premise is that the biological activity of a drug is a direct function of its chemical structure, which dictates its interaction with a biological target like an enzyme or receptor. patsnap.com Key principles applied in the design of hydrazide derivatives include:

Pharmacophore Identification : This involves identifying the essential three-dimensional arrangement of functional groups in the hydrazide molecule that are responsible for its biological activity. pharmacologymentor.com For instance, in a series of hydrazide-hydrazone inhibitors, SAR analysis identified a slim salicylic (B10762653) aldehyde framework as a pivotal feature for stabilizing the molecule within the target's substrate-binding pocket. mdpi.comnih.gov The hydrazide moiety itself is often a critical component, capable of forming key interactions such as hydrogen bonds or chelating metal ions in an enzyme's active site. mdpi.com

Molecular Modification : This principle involves making systematic changes to a lead compound's structure to improve its activity or properties. pharmacologymentor.com Modifications can include altering substituent groups, changing the length or branching of alkyl chains, or introducing new functional groups. youtube.com For example, the presence of bulky substituents like tert-butyl groups on a salicylic aldehyde fragment was found to favor strong interactions with a laccase enzyme's binding pocket. mdpi.comnih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This is done to improve the compound's potency, selectivity, or pharmacokinetic profile without drastically altering the core structure responsible for activity. In hydrazide design, this could involve replacing a phenyl ring with a different aromatic or heteroaromatic system.

Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. pharmacologymentor.com These models use molecular descriptors (numerical values representing molecular properties) to quantitatively predict the potency and efficacy of new, unsynthesized derivatives, thereby guiding rational drug design. pharmacologymentor.com

By applying these principles, researchers can transform initial observations into informative structure-activity relationships, maximizing the knowledge gained from synthesized compounds and guiding the design of more effective molecules. drugdesign.org

Influence of Cyclohexyl Moiety and Alkyl Chain Length on Molecular Interactions

The non-polar, bulky nature of a cyclohexyl group and the length of an alkyl chain, such as the propyl group in 3-cyclohexylpropanohydrazide, are critical determinants of a molecule's interaction with its biological target.

The cyclohexyl moiety is a lipophilic group that primarily engages in hydrophobic and van der Waals interactions within a target's binding pocket. youtube.com The shape and size of this group are significant; for example, in studies of cyclohexenone derivatives, substitutions on the ring system were shown to have a substantial effect on inhibitor potency. nih.gov The flexibility of the cyclohexane (B81311) ring allows it to adopt different conformations (e.g., chair, boat), which can be crucial for achieving an optimal fit within a sterically constrained binding site.

The alkyl chain length connecting the cyclohexyl group to the hydrazide core directly influences the molecule's conformational flexibility and its ability to position key functional groups for optimal interaction. Altering the length of an alkyl side chain is a common strategy in SAR studies of hydrazide derivatives. mdpi.com Research on alkylated hydrazides as histone deacetylase (HDAC) inhibitors has demonstrated that modifying the alkyl chain length can dramatically impact both potency and selectivity. scispace.comacs.org For example, one study found that an n-propyl derivative showed high potency towards the HDAC3 isoform, while extending the chain to an n-hexyl derivative surprisingly shifted the selectivity, resulting in potent inhibition of the HDAC8 isoform. scispace.com The interaction energy between molecules can decrease as the alkyl chain length increases, which in turn affects various physicochemical properties. rsc.org Longer alkyl chains can enhance hydrophobic interactions but may also introduce steric hindrance or undesirable physical properties. nih.govresearchgate.net

The interplay between these structural features is crucial. The alkyl chain acts as a spacer, and its length and flexibility determine how the bulky cyclohexyl group is oriented within the binding site, which can either facilitate or disrupt the key interactions of the hydrazide functional group.

| Compound | Alkyl Chain | HDAC1 IC₅₀ (μM) | HDAC3 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) |

|---|---|---|---|---|

| 7a | n-propyl | 1.6 | 0.091 | 0.7 |

| 7d | n-hexyl | >25 | >25 | 0.036 |

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on a molecule, particularly on aromatic rings within a hydrazide derivative, can profoundly alter its electronic and steric properties, thereby influencing its reactivity and biological selectivity. acs.orgnih.gov The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can modulate the electron density across the molecule. researchgate.net

This effect is well-documented in studies of salicylaldehyde (B1680747) hydrazones, where substituents on the benzene (B151609) ring influence the strength of intramolecular hydrogen bonds. acs.orgnih.govnih.gov Generally, electron-withdrawing groups strengthen these hydrogen bonds. acs.org This modulation of noncovalent interactions can be critical for how the molecule binds to its target. nih.gov The position of the substituent is also vital; its influence is most significant when it is located in a position (e.g., para) that allows it to exert a strong resonance or inductive effect on the key interacting groups. acs.orgnih.govnih.gov

The Hammett resonance constant (R) is a useful parameter for quantifying the π-electron donating or accepting properties of a substituent. acs.orgresearchgate.net A positive R value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

The impact of substituents on reactivity can be summarized as follows:

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the aromatic ring and can increase the acidity of nearby protons. This can enhance interactions like hydrogen bonding where the hydrazide derivative acts as a proton donor.

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or alkyl groups increase electron density. This can enhance the nucleophilicity of atoms within the hydrazide moiety, potentially strengthening interactions with electron-deficient sites on a biological target.

Steric effects also play a crucial role. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. researchgate.netlearncbse.in Conversely, as seen with certain laccase inhibitors, a bulky tert-butyl substituent can sometimes favor strong interactions if the binding pocket has a corresponding hydrophobic cavity. mdpi.comnih.gov Therefore, both the electronic and steric properties of substituents must be carefully considered to optimize the reactivity and selectivity of hydrazide derivatives.

| Substituent Type | Electronic Effect | Example Groups | General Impact on Intramolecular H-Bonding |

|---|---|---|---|

| Electron-Withdrawing | Decreases electron density in the ring (positive R value) | -NO₂, -CN, -Br | Strengthens the hydrogen bond |

| Electron-Donating | Increases electron density in the ring (negative R value) | -OH, -OCH₃, -CH₃ | Weakens the hydrogen bond |

Ligand-Based and Target-Based SAR Approaches in Chemical Optimization

The optimization of hydrazide derivatives often employs two complementary computational strategies: ligand-based and target-based approaches. nih.gov

Ligand-Based SAR Approaches are utilized when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on analyzing a set of molecules known to be active at the target to deduce the necessary structural requirements for binding. nih.gov

Pharmacophore Modeling : This technique identifies a common set of steric and electronic features (the pharmacophore) shared by active molecules. pharmacologymentor.com This model then serves as a template to screen for new compounds or to guide the design of derivatives that fit the model.

Quantitative Structure-Activity Relationship (QSAR) : As mentioned earlier, QSAR develops mathematical models that correlate molecular descriptors of known compounds with their biological activity. pharmacologymentor.comnih.gov For hydrazide derivatives, 3D-QSAR models have been used to identify the bioactive conformations of active ligands and explain their activity, providing a predictive tool for chemical optimization. mdpi.comresearchgate.netnih.gov

Target-Based SAR Approaches (also known as structure-based drug design) are employed when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. youtube.comnih.gov This knowledge allows for a more direct and rational approach to inhibitor design.

Molecular Docking : This is a computational technique that predicts the preferred orientation of a ligand when bound to a target. mdpi.com For alkylhydrazide inhibitors, docking studies have predicted their binding mode within the catalytic pocket of enzymes like HDAC3, showing how the hydrazide moiety chelates a key zinc ion while other parts of the molecule form hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.comresearchgate.net These simulations provide crucial insights that guide the design of new derivatives with improved binding affinity. researchgate.net

Target-Directed Dynamic Combinatorial Chemistry (tdDCC) : This is an advanced technique where a target protein is added to a library of reversibly reacting building blocks (such as hydrazides and aldehydes forming acylhydrazones). nih.gov The protein selectively binds to and stabilizes the highest-affinity compounds, shifting the reaction equilibrium in their favor. nih.gov This method allows the target itself to select and amplify the most potent inhibitors from the mixture, providing direct SAR insights and accelerating the discovery of lead compounds. nih.gov

In practice, a combination of ligand- and structure-based models often yields the most robust and predictive QSAR models, providing powerful tools for the further design and optimization of hydrazide derivatives as therapeutic agents. researchgate.net

Advanced Analytical Methodologies for Hydrazide Detection and Quantification

Classical Wet Chemical Methods

Classical wet chemical methods offer fundamental and often cost-effective approaches for the analysis of hydrazides. These techniques are based on well-established chemical reactions and principles.

Titrimetric methods are quantitative chemical analysis techniques used to determine the concentration of an identified analyte. For hydrazides, oxidation-based titrations are particularly relevant due to the reducing nature of the hydrazide functional group (-CONHNH2).

Several oxidizing agents can be used for the titrimetric determination of hydrazides. Common titrants include potassium permanganate (B83412) (KMnO4), potassium bromate (B103136) (KBrO3), and iodine (I2). The fundamental principle of these methods involves the oxidation of the hydrazide group. The endpoint of the titration, which indicates the complete reaction of the analyte, can be detected using a colored indicator or by potentiometric means.

For instance, the reaction of a hydrazide with potassium bromate in an acidic medium proceeds with the oxidation of the hydrazino group. The reaction stoichiometry is crucial for accurate quantification. A general representation of the oxidation of a hydrazide (R-CONHNH2) by an oxidizing agent can be depicted as:

R-CONHNH2 + [O] → N2 + R-COOH + H2O

The choice of the oxidizing agent and reaction conditions, such as pH and temperature, is critical to ensure a stoichiometric and rapid reaction. For example, some hydrazides can be determined by titration with perchloric acid in glacial acetic acid, treating the hydrazide as a base. researchgate.net Other approaches have utilized reagents like sodium vanadate (B1173111) and sodium hypochlorite. researchgate.net

Table 1: Comparison of Oxidizing Agents for Titrimetric Analysis of Hydrazides

| Oxidizing Agent | Typical Reaction Conditions | Endpoint Detection | Advantages | Disadvantages |

| Potassium Permanganate (KMnO4) | Acidic (H2SO4) | Self-indicating (purple to colorless) | Strong oxidizing agent, self-indicating | Can be unstable, potential for side reactions |

| Potassium Bromate (KBrO3) | Acidic (HCl) | Indicator (e.g., methyl red) or potentiometric | Stable solution, versatile | Requires an indicator unless using potentiometry |

| Iodine (I2) | Neutral or slightly alkaline | Starch indicator (blue to colorless) | Milder oxidant, good for specific applications | Less stable than KBrO3, potential for air oxidation |

Colorimetric and spectrophotometric methods are based on the formation of a colored product that absorbs light in the visible or ultraviolet region of the electromagnetic spectrum. The intensity of the color, which is proportional to the concentration of the analyte, is measured using a colorimeter or a spectrophotometer.

For hydrazides, a common approach involves derivatization with a chromogenic reagent. A widely used reagent is p-dimethylaminobenzaldehyde (PDAB), which reacts with the primary amino group of the hydrazide in an acidic medium to form a yellow-colored azine derivative (Schiff base). This product exhibits a characteristic maximum absorbance that can be measured for quantification. The reaction is highly sensitive and can be used for the determination of low concentrations of hydrazides. cdc.gov

Another reagent that has been employed is trinitrobenzenesulfonic acid (TNBSA). It reacts with hydrazides to produce chromogens with distinct absorption maxima, allowing for their spectrophotometric determination. helixchrom.com This method can even be adapted for the simultaneous determination of hydrazine (B178648) and hydrazides in a mixture. helixchrom.com

The selection of the derivatizing agent and the optimization of reaction conditions such as pH, temperature, and reaction time are crucial for achieving high sensitivity and selectivity.

Table 2: Common Reagents for Colorimetric/Spectrophotometric Analysis of Hydrazides

| Reagent | Reaction Principle | Wavelength of Maximum Absorbance (λmax) | Key Features |

| p-Dimethylaminobenzaldehyde (PDAB) | Formation of a yellow azine derivative | ~450-480 nm | High sensitivity, widely used for hydrazines and hydrazides |

| Trinitrobenzenesulfonic Acid (TNBSA) | Formation of a colored complex | ~385 nm and 500 nm for hydrazides | Can differentiate between hydrazine and hydrazides |

| 2,4-Dinitrochlorobenzene | Formation of a dinitrophenylhydrazine derivative, followed by condensation with p-dimethylaminobenzaldehyde | ~458 nm | High molar absorptivity |

Gasometric methods involve the measurement of the volume of gas evolved or consumed in a chemical reaction. For hydrazides, oxidation reactions that produce nitrogen gas (N2) can be utilized for their quantification. The volume of nitrogen produced is directly proportional to the amount of hydrazide present in the sample.

One such method involves the oxidation of the hydrazide with a suitable oxidizing agent, such as p-benzoquinone in a phosphate (B84403) buffer solution, which leads to the liberation of elemental nitrogen. researchgate.netnih.gov The volume of the evolved nitrogen is then measured using a gas burette or a similar apparatus. This method is often specific and accurate, provided that the reaction goes to completion and the evolved gas is solely nitrogen.

Acid-base determinations can also be applied to hydrazides. The hydrazide group can exhibit basic properties and can be titrated with a standard acid, typically in a non-aqueous solvent to enhance its basicity. For instance, hydrazides can be titrated with perchloric acid in glacial acetic acid. researchgate.net Conversely, the reaction of a primary acid hydrazide with an aldehyde, such as 2,4-dichlorobenzaldehyde, forms a hydrazone which is acidic and can be subsequently titrated with a strong base like tetrabutylammonium (B224687) hydroxide (B78521) in a non-aqueous medium like pyridine. researchgate.net

Chromatographic Techniques

Chromatographic techniques are powerful separation methods that are widely used for the analysis of complex mixtures. These methods are particularly valuable for the selective and sensitive determination of hydrazides in various matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. openaccessjournals.comtorontech.com For the analysis of hydrazides, which are often polar compounds, reversed-phase HPLC is a common approach. helixchrom.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Due to the low UV absorbance of many hydrazides, derivatization is often employed to enhance detection sensitivity. nih.gov Aldehydes and ketones are common derivatizing agents that react with the hydrazide to form a hydrazone with a strong chromophore, making it easily detectable by a UV-Vis detector. google.com Fluorescent derivatizing agents, such as dansyl hydrazine, can also be used to significantly increase sensitivity, allowing for the detection of very low concentrations of the analyte. nih.gov

The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and detection. A typical HPLC system for hydrazide analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water or buffer, and a UV or fluorescence detector.

Table 3: Key Parameters in HPLC Analysis of Hydrazides

| Parameter | Description | Common Choices/Considerations |

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 (octadecylsilane) is widely used for reversed-phase chromatography of hydrazides. |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water or buffer with organic modifiers like acetonitrile or methanol. Gradient elution may be used for complex samples. |

| Derivatizing Agent | A reagent that reacts with the analyte to improve its detectability. | p-Nitrobenzaldehyde, 2,4-dinitrobenzaldehyde (B114715) for UV detection; Dansyl chloride for fluorescence detection. |

| Detector | The component that measures the analyte as it elutes from the column. | UV-Vis detector is common after derivatization. Fluorescence detector for higher sensitivity. Mass spectrometry (MS) for definitive identification. |

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. bio-rad.comnih.gov Hydrazides can be protonated in acidic conditions, acquiring a positive charge, which allows for their separation using cation exchange chromatography. harvardapparatus.com In this technique, the stationary phase is a resin with covalently attached negatively charged functional groups. The positively charged hydrazide molecules are retained on the column and can be selectively eluted by increasing the ionic strength or changing the pH of the mobile phase.

IEC can be a powerful tool for separating hydrazides from non-ionic or anionic components in a sample matrix. The detection can be achieved using conductivity detection, or more selectively, with an electrochemical detector after post-column derivatization or direct oxidation. dtic.mil An ion-exclusion chromatography method has also been developed for the selective separation and sensitive determination of hydrazine ions. nih.gov This method utilizes a weakly basic anion-exchange column to separate the hydrazine ion from other cations. nih.gov

The selection of the appropriate ion exchange resin (strong or weak cation exchanger), the pH and ionic strength of the eluent, and the detection method are all crucial for a successful separation and quantification of hydrazides. bio-rad.com

Paper Chromatography

Paper chromatography is a planar chromatographic technique used for the separation and identification of compounds in a mixture. mdpi.com The principle of separation is based on the differential partitioning of the components between a stationary phase (typically water adsorbed on cellulose (B213188) paper) and a mobile phase (a solvent or mixture of solvents). mdpi.com For a compound like 3-cyclohexylpropanohydrazide, which possesses both a nonpolar cyclohexyl group and a polar hydrazide functional group, its migration on the chromatogram will be highly dependent on the solvent system used.

In a typical paper chromatography setup, a spot of the sample containing this compound would be applied to a starting line on a strip of chromatography paper. The edge of the paper is then dipped into a solvent, which moves up the paper by capillary action. As the solvent front moves, it carries the compound with it. The distance traveled by the compound relative to the distance traveled by the solvent front is known as the Retention Factor (Rf value). This value is a characteristic of the compound in a specific solvent system and can be used for its identification.

The separation of aliphatic and aromatic hydrazides can be achieved using this method, with the choice of solvent being critical. researchgate.netshimadzu.comcup.edu.cn For this compound, a mixed solvent system, likely comprising a polar and a non-polar component, would be necessary to achieve optimal separation and a distinct Rf value.

Hypothetical Rf Values for this compound in Different Solvent Systems

| Solvent System (v/v) | Expected Rf Value Range | Rationale |

| n-Butanol: Acetic Acid: Water (4:1:5) | 0.6 - 0.8 | The presence of the polar acetic acid and water would increase the solubility of the polar hydrazide group, leading to a higher Rf value. |

| Toluene: Ethyl Acetate (9:1) | 0.2 - 0.4 | The predominantly non-polar nature of this solvent system would have a stronger interaction with the non-polar cyclohexyl group, resulting in slower movement and a lower Rf value. |

| Chloroform: Methanol (8:2) | 0.4 - 0.6 | This system provides a balance of polarity and would likely result in an intermediate Rf value. |

Note: The data in this table is hypothetical and serves to illustrate the principles of paper chromatography. Actual Rf values would need to be determined experimentally.

Electrochemical Analysis of Hydrazides and their Complexes

Electrochemical methods offer sensitive and selective means for the determination of hydrazide compounds. mdpi.compjoes.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed to study the redox behavior of this compound and its metal complexes. nih.gov The hydrazide moiety (-CONHNH2) is electrochemically active and can be oxidized at an electrode surface. rsc.org

The electrochemical oxidation of hydrazine and its derivatives typically involves the transfer of electrons and protons. rsc.org For this compound, an oxidation peak would be expected at a potential characteristic of the hydrazide group. The position and intensity of this peak would be influenced by factors such as the pH of the supporting electrolyte, the scan rate, and the nature of the working electrode. mdpi.com

Upon complexation with a metal ion, the electrochemical behavior of the hydrazide ligand is expected to change. The formation of a metal complex can shift the oxidation potential of the hydrazide group, and in some cases, the metal center itself may exhibit redox activity. These changes can be used to study the formation and stability of the complexes. The development of modified electrodes can enhance the sensitivity and selectivity of the electrochemical detection of hydrazides. nih.govresearchgate.net

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. ekb.egchemistryjournal.netmtct.ac.in For this compound and its metal complexes, elemental analysis provides crucial data for confirming their empirical formulas and determining the stoichiometry of the metal-ligand interaction. ekb.egchemistryjournal.netedu.krd

The analysis is typically performed using an elemental analyzer, which combusts the sample at a high temperature. The resulting combustion gases (CO2, H2O, N2, etc.) are then separated and quantified, allowing for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

For a newly synthesized metal complex of this compound, the experimentally determined elemental composition is compared with the calculated theoretical values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the proposed stoichiometry of the complex. ekb.egchemistryjournal.net

Exemplary Elemental Analysis Data for a Hypothetical Metal Complex of this compound

Let's consider a hypothetical 1:2 metal-to-ligand complex of this compound (C9H18N2O) with a divalent metal (M), with the general formula [M(C9H17N2O)2].

Table of Theoretical vs. Found Elemental Analysis Data

| Element | Theoretical % | Found % |

| Carbon (C) | Varies with Metal | Varies with Metal |

| Hydrogen (H) | Varies with Metal | Varies with Metal |

| Nitrogen (N) | Varies with Metal | Varies with Metal |

Note: The specific percentages would depend on the atomic weight of the metal 'M'. The 'Found %' would be the result of the experimental analysis. A close match between the theoretical and found percentages would confirm the 1:2 stoichiometry.

Future Research Trajectories in 3 Cyclohexylpropanohydrazide and Hydrazide Chemistry

Development of Green and Sustainable Synthetic Routes

A significant future direction in hydrazide synthesis is the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. egranth.ac.in Traditional methods for synthesizing hydrazides and their derivatives often require prolonged reaction times and the use of organic solvents. tandfonline.com In contrast, green methodologies focus on improving energy efficiency, reducing waste, and utilizing less hazardous materials. egranth.ac.in

Key green synthetic techniques that are being explored for hydrazide synthesis include:

Microwave Irradiation: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. egranth.ac.inchemmethod.com It is considered more energy-efficient and can be performed with smaller amounts of solvent. chemmethod.com